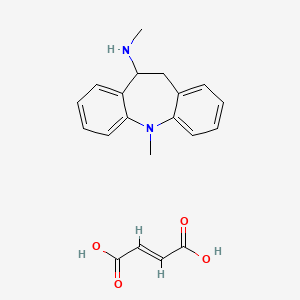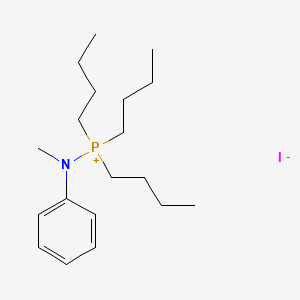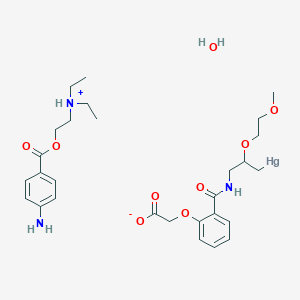![molecular formula C30H40N2O6 B13778452 (3E,5S,8R,10R,13R,15R,19Z,26S)-2-hydroxy-11-(1-methoxyethyl)-10-methyl-14-oxa-22,27-diazahexacyclo[24.2.1.05,17.07,16.08,12.013,15]nonacosa-1,3,19-triene-21,28,29-trione](/img/structure/B13778452.png)
(3E,5S,8R,10R,13R,15R,19Z,26S)-2-hydroxy-11-(1-methoxyethyl)-10-methyl-14-oxa-22,27-diazahexacyclo[24.2.1.05,17.07,16.08,12.013,15]nonacosa-1,3,19-triene-21,28,29-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(3E,5S,8R,10R,13R,15R,19Z,26S)-2-hydroxy-11-(1-methoxyethyl)-10-methyl-14-oxa-22,27-diazahexacyclo[242105,1707,1608,12013,15]nonacosa-1,3,19-triene-21,28,29-trione” is a complex organic molecule with a unique hexacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of its hexacyclic core. Key steps may include cyclization reactions, functional group transformations, and stereoselective synthesis to ensure the correct configuration of the molecule. Typical reaction conditions might involve the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups present in the compound and the type of reaction it undergoes. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug development for treating specific diseases.
Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include inhibition or activation of these targets, leading to a desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other hexacyclic molecules with similar functional groups or stereochemistry. Examples could be other complex natural products or synthetic analogs.
Uniqueness
What sets this compound apart is its unique combination of functional groups and stereochemistry, which might confer specific properties or activities not found in other similar compounds.
Properties
Molecular Formula |
C30H40N2O6 |
|---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
(3E,5S,8R,10R,13R,15R,19Z,26S)-2-hydroxy-11-(1-methoxyethyl)-10-methyl-14-oxa-22,27-diazahexacyclo[24.2.1.05,17.07,16.08,12.013,15]nonacosa-1,3,19-triene-21,28,29-trione |
InChI |
InChI=1S/C30H40N2O6/c1-14-12-18-19-13-16-9-10-21(33)26-27(35)20(32-30(26)36)7-5-11-31-22(34)8-4-6-17(16)24(19)28-29(38-28)25(18)23(14)15(2)37-3/h4,8-10,14-20,23-25,28-29,33H,5-7,11-13H2,1-3H3,(H,31,34)(H,32,36)/b8-4-,10-9+,26-21?/t14-,15?,16-,17?,18-,19?,20+,23?,24?,25?,28-,29-/m1/s1 |
InChI Key |
IHWQOSNPTRXOEB-TZCOQJJNSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]2C3C[C@H]4/C=C/C(=C5C(=O)[C@H](CCCNC(=O)/C=C\CC4C3[C@@H]6[C@@H](C2C1C(C)OC)O6)NC5=O)O |
Canonical SMILES |
CC1CC2C3CC4C=CC(=C5C(=O)C(CCCNC(=O)C=CCC4C3C6C(C2C1C(C)OC)O6)NC5=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




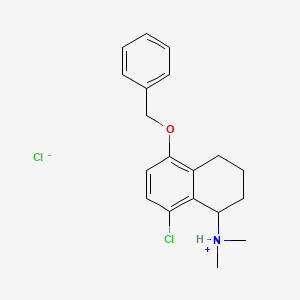
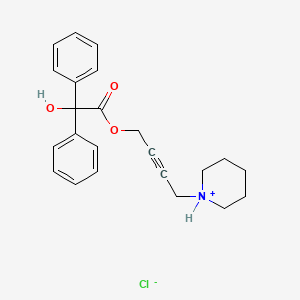

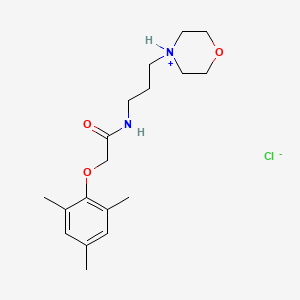
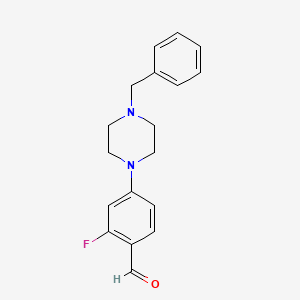
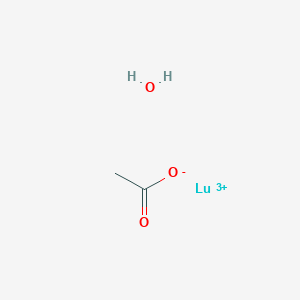
![Diphenyl [carbonylbis(imino-4,1-phenylenemethylene-4,1-phenylene)]biscarbamate](/img/structure/B13778416.png)
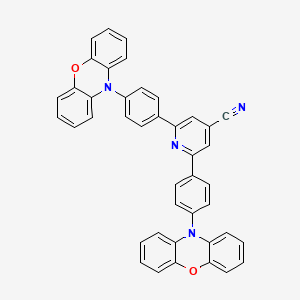
![3-amino-3-[2-(2-chlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13778421.png)
